Fmoc-L-phe(4-ch2-O-Boc)
Overview
Description
Fmoc-L-phenylalanine(4-ch2-O-Boc): is a derivative of L-phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a tert-butoxycarbonyl (Boc) group at the para position of the phenyl ring. These modifications make it a valuable intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production typically involves automated peptide synthesizers that use Fmoc-L-phenylalanine(4-ch2-O-Boc) as a building block in SPPS. The process is highly efficient and scalable, allowing for the production of large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions at the para position of the phenyl ring.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
Boc Deprotection: 95% TFA in dichloromethane (DCM).
Major Products:
Fmoc Deprotection: L-phenylalanine with a free amine group.
Boc Deprotection: L-phenylalanine with a free hydroxymethyl group.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and hydroxyl groups, respectively, during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Lacks the Boc protection at the para position.
Boc-L-phenylalanine: Lacks the Fmoc protection at the N-terminus.
Uniqueness: Fmoc-L-phenylalanine(4-ch2-O-Boc) is unique in that it combines both Fmoc and Boc protections, making it highly versatile for use in SPPS. This dual protection allows for greater control over the synthesis process, reducing the risk of side reactions and improving the overall yield and purity of the final peptide product .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-29(35)37-17-20-14-12-19(13-15-20)16-26(27(32)33)31-28(34)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,34)(H,32,33)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAZNYUHWBPAM-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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